Bencil (S)-(5-oxo-1,4-oxazepan-6-YL)carbamato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

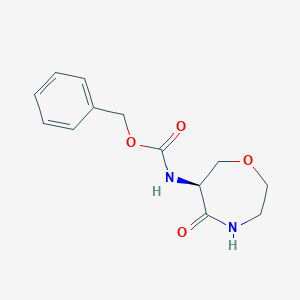

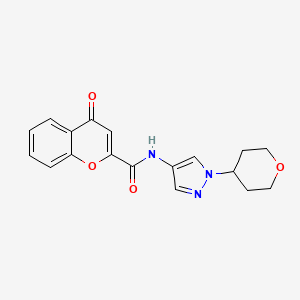

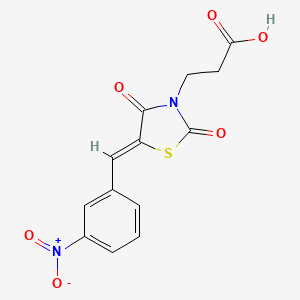

Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis

Aplicaciones Científicas De Investigación

Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

Target of Action

Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines, especially in the synthesis of peptides . Therefore, the primary targets of Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate are likely to be amine groups in biochemical systems.

Mode of Action

The mode of action of Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate involves its interaction with its targets, the amine groups. As a carbamate, it can be installed and removed under relatively mild conditions . This allows it to protect the amine groups during the synthesis process, preventing unwanted reactions.

Biochemical Pathways

Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate affects the biochemical pathways involved in peptide synthesis . By protecting the amine groups, it ensures the correct formation of peptide bonds, which are crucial for the structure and function of proteins. The downstream effects include the successful synthesis of peptides and proteins with the correct structure.

Pharmacokinetics

As a carbamate, it is known to be soluble in organic solvents and moderately soluble in water . This could impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate is the successful synthesis of peptides and proteins with the correct structure . By protecting the amine groups, it prevents unwanted reactions and ensures the correct formation of peptide bonds.

Action Environment

The action of Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate can be influenced by environmental factors. For instance, its solubility in organic solvents and water suggests that the solvent used in the synthesis process could impact its efficacy. Additionally, its stability could be affected by factors such as temperature and pH.

Análisis Bioquímico

Biochemical Properties

Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate, like other carbamates, plays a significant role in biochemical reactions. It is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the carbamate group is removable with Lewis acids . This property allows it to interact with various enzymes, proteins, and other biomolecules in a reversible manner, providing a level of control and regulation in biochemical reactions .

Cellular Effects

They may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity .

Molecular Mechanism

Carbamates are known to inhibit acetylcholinesterase, an enzyme crucial for nerve function, leading to an accumulation of acetylcholine and overstimulation of muscarinic and nicotinic receptors

Temporal Effects in Laboratory Settings

Carbamates are generally stable and can be removed under relatively mild conditions . Over time, they may degrade or be metabolized, potentially influencing their long-term effects on cellular function.

Dosage Effects in Animal Models

Carbamates have been shown to have toxic effects in animals at high doses . These effects can vary depending on the specific carbamate and the animal model used.

Metabolic Pathways

Carbamates are typically metabolized through hydrolysis, and the resulting products can interact with various enzymes and cofactors .

Transport and Distribution

Carbamates are generally soluble in organic solvents and moderately soluble in water , which may influence their distribution within cells and tissues.

Subcellular Localization

Carbamates are typically cytosolic compounds , suggesting that Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate may also be localized in the cytosol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with (S)-5-oxo-1,4-oxazepane-6-amine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage.

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many compounds of interest.

Industrial Production Methods

Industrial production of Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of environmentally friendly methods, such as the use of non-metallic regenerable reagents and CO2 capture agents, can make the production process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents, leading to diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Comparación Con Compuestos Similares

Similar Compounds

Benzyl carbamate: A simpler analog with similar protecting group properties.

t-Butyloxycarbonyl (Boc) carbamate: Another common protecting group for amines, removed under acidic conditions.

Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis, removed under basic conditions.

Uniqueness

Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate is unique due to its specific structure, which combines a benzyl group, an oxazepane ring, and a carbamate functional group. This combination provides distinct chemical reactivity and potential applications compared to other carbamates. Its ability to undergo various chemical reactions and its use as a versatile building block in synthesis highlight its importance in scientific research and industrial applications.

Propiedades

IUPAC Name |

benzyl N-[(6S)-5-oxo-1,4-oxazepan-6-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-12-11(9-18-7-6-14-12)15-13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)(H,15,17)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDUBUSVCKYGOV-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C(=O)N1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](C(=O)N1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2393240.png)

![2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2393245.png)

![1-(3-Chlorophenyl)-3-[4-[3-[(3-chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea](/img/structure/B2393246.png)

![N-(2-chlorophenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2393250.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2393253.png)